3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
3-(3, 4-Dihydroxyphenyl)-2-methylpropionic acid belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. 3-(3, 4-Dihydroxyphenyl)-2-methylpropionic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 3-(3, 4-Dihydroxyphenyl)-2-methylpropionic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 3-(3, 4-dihydroxyphenyl)-2-methylpropionic acid is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
53832-94-3
VCID:
VC21128668
InChI:
InChI=1S/C10H12O4/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4H2,1H3,(H,13,14)
SMILES:
CC(CC1=CC(=C(C=C1)O)O)C(=O)O
Molecular Formula:
C10H12O4
Molecular Weight:
196.2 g/mol
3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid
CAS No.: 53832-94-3
Cat. No.: VC21128668
Molecular Formula: C10H12O4
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-(3, 4-Dihydroxyphenyl)-2-methylpropionic acid belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. 3-(3, 4-Dihydroxyphenyl)-2-methylpropionic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 3-(3, 4-Dihydroxyphenyl)-2-methylpropionic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 3-(3, 4-dihydroxyphenyl)-2-methylpropionic acid is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 53832-94-3 |
| Molecular Formula | C10H12O4 |
| Molecular Weight | 196.2 g/mol |
| IUPAC Name | 3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C10H12O4/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4H2,1H3,(H,13,14) |
| Standard InChI Key | GIIOASILGOFVPI-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC(=C(C=C1)O)O)C(=O)O |
| Canonical SMILES | CC(CC1=CC(=C(C=C1)O)O)C(=O)O |
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